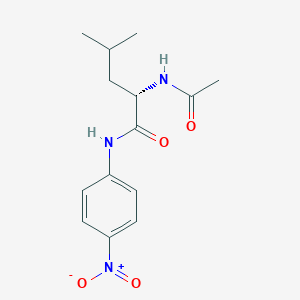

N-Acetyl-L-leucine-p-nitroanilide

Description

Significance in Biochemical and Enzymatic Research

The primary significance of N-Acetyl-L-leucine-p-nitroanilide lies in its role as a substrate for specific proteolytic enzymes. chemimpex.com It is widely employed in enzyme assays to determine the activity of enzymes such as leucine (B10760876) aminopeptidase (B13392206) and chymotrypsin. nih.govmedchemexpress.comfujifilm.com When an enzyme with the appropriate specificity cleaves the amide bond in the molecule, it releases p-nitroaniline, a yellow-colored product. medchemexpress.comfujifilm.com The rate of the formation of this colored product, which can be measured over time using a spectrophotometer, is directly proportional to the enzymatic activity. tandfonline.comkoreascience.kr

This allows researchers to:

Quantify enzyme activity: Determine the concentration of an active enzyme in a biological sample. nih.govkoreascience.kr

Study enzyme kinetics: Calculate key parameters like the Michaelis constant (Km) and maximum velocity (Vmax), which provide insights into the enzyme's efficiency and its affinity for the substrate. koreascience.kr

Screen for enzyme inhibitors: Assess the ability of potential drug candidates or other molecules to inhibit enzyme function by measuring the reduction in substrate cleavage.

The compound's versatility makes it a valuable tool in various research areas, including the study of metabolic pathways, protein synthesis, and the development of new therapeutic agents. chemimpex.comchemimpex.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Synonyms | Ac-L-Leu-pNA, Acetyl-L-leucine 4-nitroanilide | chemimpex.comnih.gov |

| IUPAC Name | (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | nih.govclearsynth.com |

| Molecular Formula | C₁₄H₁₉N₃O₄ | chemimpex.comnih.gov |

| Molecular Weight | 293.32 g/mol | chemimpex.comnih.gov |

| CAS Number | 19746-40-8 | nih.govclearsynth.com |

| Appearance | Light yellow or off-white powder | chemimpex.com |

Historical Development and Evolution of its Application as a Substrate

The use of this compound is part of a broader evolution in enzyme assay technology. Before the development of synthetic substrates, enzyme activity was often measured using natural substrates like casein or fibrin. tandfonline.com These assays were often cumbersome, difficult to quantify, and the quality of the substrate could be inconsistent. tandfonline.com

The introduction of synthetic chromogenic substrates in the early 1970s marked a significant advancement. manufacturingchemist.comnih.gov These molecules were initially developed to create assays for enzymes involved in the coagulation cascade. nih.gov The first generation of these substrates was based on single amino acids linked to a chromophoric group like p-nitroaniline (pNA). tandfonline.com

The development of a "second generation" of substrates, which incorporated short peptide chains instead of single amino acids, represented a further refinement. tandfonline.com These peptide-based substrates, such as this compound, were designed to more closely mimic the natural substrates of enzymes, thereby increasing the specificity and sensitivity of the assays. tandfonline.com This greater selectivity allowed for more precise measurements of individual enzyme activities even in complex biological mixtures. The introduction of automated methods and microtiter plates has since made these chromogenic substrate assays widely accessible and a staple in many hospital and research laboratories. nih.gov

Structural Basis for its Utility as a Chromogenic Probe

The effectiveness of this compound as a research tool is a direct result of its chemical structure, which can be divided into two key functional parts. dcfinechemicals.comtandfonline.com

The Specificity-Determining Moiety: The N-acetylated L-leucine portion of the molecule provides the specificity for the target enzyme. tandfonline.com Enzymes recognize and bind to specific amino acid sequences. The L-leucine residue is recognized by enzymes like leucine aminopeptidase. The N-acetyl group protects the N-terminus of the leucine, making the amide bond between the leucine's carboxyl group and the p-nitroaniline the primary target for enzymatic hydrolysis.

The Chromogenic Reporter Group: The p-nitroanilide (pNA) group is the chromogenic, or color-generating, component. dcfinechemicals.com When the compound is intact, the p-nitroanilide group is colorless. oup.com However, when a target enzyme hydrolyzes the amide bond linking it to the leucine residue, free p-nitroaniline is released. tandfonline.comoup.com This liberated p-nitroaniline has a distinct yellow color and strongly absorbs light at a wavelength of 405 nm. tandfonline.comkoreascience.kr

This enzymatic reaction results in a visible color change that can be precisely measured with a spectrophotometer. dcfinechemicals.com The intensity of the color is directly proportional to the amount of p-nitroaniline released, which in turn is a direct measure of the enzyme's activity. dcfinechemicals.com This elegant design makes this compound a highly effective and quantifiable probe for enzymatic studies.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJKQHDBYBGOMH-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428584 | |

| Record name | N-Acetyl-L-leucine-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19746-40-8 | |

| Record name | N-Acetyl-L-leucine-p-nitroanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Methodological Frameworks Utilizing N Acetyl L Leucine P Nitroanilide

Spectrophotometric Assay Principles for Peptidase Activity

The enzymatic hydrolysis of N-Acetyl-L-leucine-p-nitroanilide by a peptidase cleaves the amide bond, releasing p-nitroaniline. This product is a chromophore, meaning it absorbs light at a specific wavelength, which forms the basis of a simple and effective spectrophotometric assay.

The liberation of p-nitroaniline from the substrate results in a yellow-colored product that can be quantitatively measured by monitoring the increase in absorbance at a specific wavelength, typically around 405 nm. marquette.edukoreascience.krsigmaaldrich.com The rate of this increase in absorbance is directly proportional to the enzymatic activity under defined conditions. To accurately quantify the amount of p-nitroaniline released, a standard curve is often generated using known concentrations of p-nitroaniline. nih.gov The molar extinction coefficient of p-nitroaniline at 405 nm is a critical parameter for calculating the enzyme activity, with a commonly cited value being 10,800 M⁻¹ cm⁻¹. marquette.edu One unit of enzyme activity is frequently defined as the amount of enzyme that catalyzes the release of 1 µmol of p-nitroaniline per minute under the specified assay conditions. marquette.edunih.gov

To ensure accurate and reproducible measurements of peptidase activity, it is crucial to optimize the parameters of the enzymatic reaction. These parameters include pH, temperature, substrate concentration, and the presence of cofactors or inhibitors.

pH: The optimal pH for enzymatic activity varies depending on the specific peptidase. For instance, some leucine (B10760876) aminopeptidases exhibit maximum activity in alkaline conditions, with an optimal pH around 8.0 or 9.0. nih.govnih.gov The pH can be controlled using appropriate buffer systems, such as Tris-HCl or potassium phosphate. nih.govnih.gov

Temperature: Enzyme activity is also highly dependent on temperature. The optimal temperature is the temperature at which the enzyme exhibits maximum activity. For example, a leucine aminopeptidase (B13392206) from Bacillus sp. JH108 showed maximal activity at approximately 60°C. koreascience.kr However, at temperatures above the optimum, the enzyme can become thermally unstable and lose activity. koreascience.krnih.gov

Substrate Concentration: The concentration of this compound can influence the reaction rate. By measuring the initial reaction velocity at various substrate concentrations, the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) can be determined. The Kₘ value provides an indication of the substrate concentration at which the reaction rate is half of Vₘₐₓ and is a measure of the enzyme's affinity for the substrate. acs.org For example, the Kₘ of a leucine aminopeptidase from Aeromonas proteolytica for L-leucine-p-nitroanilide was found to increase with temperature. acs.org

The table below summarizes the optimal conditions for the enzymatic hydrolysis of this compound by different enzymes.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

| Actinidia deliciosa (Kiwifruit) | 9.0 | 37-50 |

| Lysinibacillus sphaericus C3-41 (Amp0279) | 8.0 | 50 |

| Thermotoga maritima (TmPep1050) | 6.6-7.2 | 70-85 |

| Clostridium thermocellum (CelM) | 6.7-7.1 | ~65 |

| Bacillus sp. JH108 | 8.0 | ~60 |

Substrate Profiling and Enzyme Specificity Determination

This compound is a valuable tool for investigating the substrate specificity of peptidases, particularly their preference for certain amino acid residues at the N-terminus of a peptide chain.

The structure of this compound, with its N-terminal leucine residue, makes it an ideal substrate for assessing the activity of leucine aminopeptidases. acs.org These enzymes specifically cleave leucine residues from the amino-terminus of proteins and peptides. acs.orgresearchgate.net Studies have shown that many aminopeptidases exhibit a strong preference for substrates containing nonpolar aliphatic L-amino acids at the N-terminus, with L-leucine derivatives often being the most readily hydrolyzed. plos.org

To further delineate the substrate specificity of a peptidase, its activity towards this compound can be compared to its activity against a panel of other aminoacyl-p-nitroanilides. koreascience.krnih.gov These substrates vary in the amino acid residue attached to the p-nitroaniline group. By comparing the rates of hydrolysis, researchers can determine the relative preference of the enzyme for different amino acids. For example, a study on a metalloprotease from Bacillus sp. JH108 showed that it rapidly hydrolyzed L-Leucine p-nitroanilide, while showing lower activity towards L-Alanine p-nitroanilide and L-Methionine p-nitroanilide, and no measurable hydrolysis of substrates with glutamic acid, lysine (B10760008), or arginine residues. koreascience.kr

The following table presents a comparative analysis of the substrate specificity of a metalloprotease from Bacillus sp. JH108.

| Substrate | Relative Activity (%) |

| L-Leucine p-nitroanilide | 100 |

| L-Alanine p-nitroanilide | 30-50 |

| L-Methionine p-nitroanilide | 30-50 |

| L-Lysine p-nitroanilide | 0 |

| L-Glutamic acid γ-(p-nitroanilide) | 0 |

| N-Acetyl-L-Alanine p-nitroanilide | Not reported |

| N-Benzoyl-DL-Arginine p-nitroanilide | 0 |

| N-p-Tosyl-Gly-Pro-Lys p-nitroanilide | Not reported |

| N-Glutaryl L-Phenylalanine p-nitroanilide | 5 |

| N-Benzoyl L-Tyrosine p-nitroanilide | 0 |

Data adapted from a study on a metalloprotease from Bacillus sp. JH108. koreascience.kr

Characterization of Enzyme Inhibition Mechanisms

This compound is also employed in studies aimed at characterizing the mechanisms of enzyme inhibition. By measuring the rate of hydrolysis in the presence of various concentrations of a potential inhibitor, the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ) can be determined. nih.gov For example, the inhibition of aminopeptidase N (APN/CD13) by various compounds has been assessed using L-leucine-p-nitroanilide as the substrate. mdpi.com The IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is often determined in these studies. mdpi.com Bestatin, a well-known inhibitor of metallo-aminopeptidases, has been shown to inhibit the hydrolysis of L-leucine-p-nitroanilide. plos.orgresearchgate.net

The table below shows the inhibitory activity of selected compounds against Aminopeptidase N (APN), expressed as IC₅₀ values.

| Compound | IC₅₀ (µmol/L) |

| Basically substituted acetamidoacetophenones | Varies |

| Semicarbazones | Varies |

| Thiosemicarbazones | Varies |

Data from a study on APN inhibitors where L-leucine-p-nitroanilide was used as the substrate. mdpi.com

Kinetic Analysis of Inhibitor Efficacy Against Peptidases

The primary application of this compound in inhibitor studies is the quantitative assessment of an inhibitor's efficacy. This is achieved by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitory compound. The data generated from these assays are used to determine key parameters that define the inhibitor's potency, most notably the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. It is a practical measure of inhibitor potency and is commonly used for screening and comparing compounds. For instance, in studies of Aminopeptidase N (APN/CD13), a metallo-exopeptidase involved in tumor progression, the related substrate L-leucine-p-nitroanilide is routinely used to determine the IC₅₀ values of novel inhibitors. nih.govmdpi.com By incubating the enzyme with the substrate and a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀. mdpi.com

The inhibition constant (Kᵢ) is a more fundamental measure of the affinity of the inhibitor for the enzyme. It is derived from more detailed kinetic experiments where both substrate and inhibitor concentrations are varied. Understanding the Kᵢ value is essential for a precise characterization of the inhibitor's interaction with its target enzyme. Studies on the aminopeptidase from Aeromonas proteolytica (AAP) have utilized L-leucine-p-nitroanilide to determine the Kᵢ values for various peptide-derived thiol inhibitors, revealing potencies in the nanomolar range. marquette.edu

The table below presents research findings on the efficacy of various inhibitors against different peptidases, determined using kinetic assays with a leucine-p-nitroanilide substrate.

Table 1: Efficacy of Selected Inhibitors Against Peptidases

| Inhibitor | Target Enzyme | Substrate Used | Efficacy Parameter (Value) | Source |

| Bestatin | Leucine Aminopeptidase (LdLAP) | L-leucine-p-nitroanilide | IC₅₀ = 49.9 nM | acs.org |

| Actinonin | Leucine Aminopeptidase (LdLAP) | L-leucine-p-nitroanilide | IC₅₀ = 25.1 nM | acs.org |

| Amastatin (B1665947) | Leucine Aminopeptidase (LdLAP) | L-leucine-p-nitroanilide | IC₅₀ = 112.3 nM | acs.org |

| N-(Mercaptoacetyl)-leucyl-p-nitroanilide | Aminopeptidase from Aeromonas proteolytica | L-leucine-p-nitroanilide | Kᵢ* = 57 nM | marquette.edu |

| N-(3-Mercaptopropionyl)leucyl-p-nitroanilide | Aminopeptidase from Aeromonas proteolytica | L-leucine-p-nitroanilide | Kᵢ* = 3.6 nM | marquette.edu |

Determination of Inhibitor Binding Modes

Beyond assessing potency, kinetic experiments using this compound are instrumental in determining the inhibitor's binding mode. The mechanism of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed—can be elucidated by systematically varying the concentrations of both the substrate and the inhibitor and analyzing the resulting reaction rates, often using graphical methods like the Lineweaver-Burk plot. nih.gov

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the substrate. In kinetic assays, this mode of inhibition is characterized by an increase in the apparent Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ). Peptidomimetic inhibitors such as bestatin, actinonin, and amastatin have been shown to act as competitive inhibitors of leishmanial leucine aminopeptidase. acs.org

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. This inhibition mode is identified by a decrease in Vₘₐₓ with no change in Kₘ. Studies on inhibitors of Insulin-Regulated Aminopeptidase (IRAP) have identified compounds that exhibit a non-competitive inhibition mechanism with the substrate L-leucine-p-nitroanilide. diva-portal.org

Uncompetitive Inhibition: An uncompetitive inhibitor binds only to the enzyme-substrate complex. This binding mode is characterized by a decrease in both Vₘₐₓ and Kₘ. This type of inhibition has also been observed in the development of novel small-molecule IRAP inhibitors. diva-portal.org

Slow-Binding Inhibition: Some inhibitors exhibit a more complex mechanism known as slow-binding inhibition, where the initial enzyme-inhibitor complex (E·I) slowly isomerizes to a more tightly bound complex (E·I*). This is observed as a time-dependent increase in inhibition. The hydrolysis of L-leucine-p-nitroanilide can be monitored over time in the presence of such inhibitors to characterize this behavior, as demonstrated in the study of peptide thiols against the aminopeptidase from Aeromonas proteolytica. marquette.edu

The following table summarizes the binding modes determined for various inhibitors using kinetic analysis.

Table 2: Determined Binding Modes of Peptidase Inhibitors

| Inhibitor Class / Compound | Target Enzyme | Binding Mode | Source |

| Bestatin | Leucine Aminopeptidase (LdLAP) | Competitive | acs.org |

| Actinonin | Leucine Aminopeptidase (LdLAP) | Competitive | acs.org |

| Amastatin | Leucine Aminopeptidase (LdLAP) | Competitive | acs.org |

| Spiro-oxindole dihydroquinazolinones | Insulin-Regulated Aminopeptidase (IRAP) | Uncompetitive | diva-portal.org |

| Imidazo[1,5-α]pyridines | Insulin-Regulated Aminopeptidase (IRAP) | Non-competitive | diva-portal.org |

| Peptide-derived thiols (e.g., 1a-c) | Aminopeptidase from Aeromonas proteolytica | Slow-Binding | marquette.edu |

Iii. Enzymatic Kinetics and Mechanistic Elucidation Studies

Determination of Steady-State Kinetic Parameters

Steady-state kinetics provide a framework for quantifying the efficiency and affinity of an enzyme for its substrate. For N-Acetyl-L-leucine-p-nitroanilide, these parameters are crucial for identifying and characterizing enzymes capable of cleaving the N-acetylated peptide bond.

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v₀), the substrate concentration ([S]), the maximum reaction rate (Vmax), and the Michaelis constant (Km). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

While specific kinetic data for the hydrolysis of this compound is sparse, studies on related compounds offer valuable context. For instance, an enzyme isolated from human placenta has been shown to slowly hydrolyze this compound. nih.gov In contrast, certain M42 metalloaminopeptidases, which readily hydrolyze L-leucine-p-nitroanilide, were found to be incapable of cleaving the N-acetylated form, indicating a lack of aminoacylase (B1246476) activity. semanticscholar.orgplos.org This highlights the critical role of the N-acetyl group in substrate recognition and catalysis.

For the non-acetylated counterpart, L-leucine-p-nitroanilide, extensive kinetic data is available for various enzymes. For example, the aminopeptidase (B13392206) from Aeromonas proteolytica (AAP) exhibits a Km of 10 µM for L-leucine-p-nitroanilide. bibliotekanauki.pl A recombinant form of this enzyme (rAAP) showed a similar Km of 16.4 µM. marquette.edu

The following table presents a comparison of kinetic parameters for the hydrolysis of this compound and the related, non-acetylated L-leucine-p-nitroanilide by different enzymes.

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Human Placenta | This compound | Hydrolyzed slowly | Not Reported | Not Reported |

| M42 Aminopeptidases (CelM, TmPep1050) | This compound | No activity detected | No activity detected | No activity detected |

| Aeromonas proteolytica Aminopeptidase | L-leucine-p-nitroanilide | 10 | 72 | 7.2 x 10⁶ |

| Recombinant Aeromonas proteolytica Aminopeptidase (rAAP) | L-leucine-p-nitroanilide | 16.4 | Not Reported | Not Reported |

| Leucine (B10760876) Aminopeptidase (Porcine Kidney) | L-leucine-p-nitroanilide | 530 | 46 | 8.7 x 10⁴ |

Data compiled from multiple sources. nih.govsemanticscholar.orgplos.orgbibliotekanauki.plmarquette.eduresearchgate.net

The turnover number, or kcat, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. It is a direct measure of the catalytic efficiency of an enzyme. For the aminopeptidase from Aeromonas proteolytica, the kcat for the hydrolysis of L-leucine-p-nitroanilide is reported to be 4320 min⁻¹ (or 72 s⁻¹). bibliotekanauki.pl For porcine kidney leucine aminopeptidase, the kcat for the same substrate is 46 s⁻¹. researchgate.net

Influence of Environmental Factors on Enzyme Catalysis

The catalytic activity of enzymes is profoundly influenced by environmental conditions such as pH and temperature.

The pH of the surrounding medium can affect the ionization state of amino acid residues in the enzyme's active site and of the substrate itself, thereby influencing binding and catalysis. An enzyme that hydrolyzes N-acetylated aminoacyl-p-nitroanilides from human placenta was found to have a pH optimum of 8.0-8.2 with N-acetylalanine-p-nitroanilide as the substrate. nih.gov It is plausible that the hydrolysis of this compound by this enzyme would occur in a similar pH range.

For comparison, the hydrolysis of L-leucine-p-nitroanilide by various aminopeptidases generally occurs under neutral to alkaline conditions. The aminopeptidase from Aeromonas proteolytica shows activity across a broad pH range, with the kcat being largely pH-independent from pH 5.5 to 11, while the Km value is pH-dependent, decreasing from 45 µM at pH 6 to 19 µM at pH 8. marquette.edu Another leucine aminopeptidase from Bacillus sp. showed an optimal pH of around 8 for the hydrolysis of L-leucine-p-nitroanilide, which could be stimulated by cobalt ions. koreascience.kr

| Enzyme Source | Substrate | Optimal pH |

| Human Placenta N-acetylaminoacyl-p-nitroanilidase | N-acetylalanine-p-nitroanilide | 8.0 - 8.2 |

| Bacillus sp. Leucine Aminopeptidase | L-leucine-p-nitroanilide | ~8.0 |

| M42 Aminopeptidase (TmPep1050) | L-leucine-p-nitroanilide | 6.6 - 7.2 |

| M42 Aminopeptidase (CelM) | L-leucine-p-nitroanilide | 6.7 - 7.1 |

Data compiled from multiple sources. nih.govplos.orgkoreascience.kr

Enzymatic reaction rates typically increase with temperature up to an optimum, beyond which the enzyme begins to denature and lose activity. While specific temperature optima for the hydrolysis of this compound are not documented, studies on related substrates provide a general understanding. For instance, a leucine aminopeptidase from a Bacillus species exhibited maximal activity for L-leucine-p-nitroanilide hydrolysis at approximately 60°C. koreascience.kr The aminopeptidase from Aeromonas proteolytica is notably thermostable, with activity being measured up to 85°C. acs.org M42 aminopeptidases from thermophilic organisms also show high-temperature optima for L-leucine-p-nitroanilide hydrolysis, with CelM being most active around 65°C and TmPep1050 showing a maximum between 70°C and 85°C. plos.org

| Enzyme Source | Substrate | Optimal Temperature (°C) |

| Bacillus sp. Leucine Aminopeptidase | L-leucine-p-nitroanilide | ~60 |

| M42 Aminopeptidase (CelM) | L-leucine-p-nitroanilide | ~65 |

| M42 Aminopeptidase (TmPep1050) | L-leucine-p-nitroanilide | 70 - 85 |

Data compiled from multiple sources. plos.orgkoreascience.kr

Role of Metal Ions in Metalloaminopeptidase Catalysis

Many aminopeptidases are metalloenzymes, requiring one or two metal ions for their catalytic activity. These metal ions can play several roles, including stabilizing the enzyme structure, activating a water molecule for nucleophilic attack, or stabilizing the transition state. nih.govusda.gov

The enzyme from human placenta that slowly hydrolyzes this compound was slightly inhibited by Ca²⁺ and was not activated by any tested metal ions, suggesting it may not be a typical metalloenzyme or that the necessary metal ion was already tightly bound. nih.gov

In contrast, the activity of many aminopeptidases on L-leucine-p-nitroanilide is highly dependent on metal ions. The aminopeptidase from Aeromonas proteolytica contains two zinc ions (Zn²⁺) in its active site. marquette.edu Removal of these ions leads to inactivation, and reconstitution with other divalent metal ions such as cobalt (Co²⁺), nickel (Ni²⁺), or copper (Cu²⁺) can significantly enhance activity. marquette.edu Similarly, M42 aminopeptidases show a significant increase in their activity towards L-leucine-p-nitroanilide in the presence of Co²⁺. plos.org The leucine aminopeptidase from a Bacillus species is strongly inhibited by metal chelating agents like EDTA and its activity at alkaline pH is stimulated by Co²⁺. koreascience.kr

The table below summarizes the effect of different metal ions on the activity of various aminopeptidases.

| Enzyme Source | Metal Ion | Effect on Activity (Substrate: L-leucine-p-nitroanilide) |

| Aeromonas proteolytica Aminopeptidase | Zn²⁺ | Native cofactor |

| Aeromonas proteolytica Aminopeptidase | Co²⁺, Ni²⁺, Cu²⁺ | Hyperactivation |

| Bacillus sp. Leucine Aminopeptidase | Co²⁺ | Stimulation at alkaline pH |

| Bacillus sp. Leucine Aminopeptidase | EDTA (chelator) | Strong inhibition |

| M42 Aminopeptidases (CelM, TmPep1050) | Co²⁺ | Significant activation |

| M42 Aminopeptidases (CelM, TmPep1050) | EDTA (chelator) | >98% inhibition |

Data compiled from multiple sources. plos.orgmarquette.edukoreascience.kr

Impact of Metal Ion Substitutions on Catalytic Pathways

Substituting the native zinc ions with other divalent metal ions like cobalt(II), nickel(II), or copper(II) has been a powerful tool to probe the catalytic mechanism. marquette.edu These substitutions can lead to significant changes in the enzyme's activity, providing clues about the role of each metal ion. For example, in AAP, substituting the zinc ions can result in hyperactivation of the enzyme. marquette.edu The level of activity enhancement depends on which metal ion is substituted and at which of the two metal-binding sites. marquette.edu

Density functional theory (DFT) studies have complemented these experimental findings by modeling the effects of metal substitutions on the reaction energetics. researchgate.net These computational studies have shown that the nature of the metal ion primarily influences the formation of the initial gem-diolate intermediate, while the subsequent steps of the reaction are less affected. researchgate.net For instance, in the hydrolysis of L-leucine-p-nitroanilide, the cleavage of the peptide bond is the rate-limiting step, and the energy barrier for this step varies with different metal combinations. researchgate.net

| Metal Substitution (Site 1 - Site 2) | Substrate | Effect on kcat | Effect on Km | Reference |

| Ni(II) - Zn(II) | L-leucine-p-nitroanilide | ~90-fold increase in activity | - | marquette.edu |

| Cu(II) - Zn(II) | L-leucine-p-nitroanilide | ~100-fold increase in activity | - | marquette.edu |

| Mg(I) - Zn(II) | L-leucine-p-nitroanilide | Slower reaction rate | - | researchgate.net |

| Mg(I) - Co(II) | L-leucine-p-nitroanilide | Even slower reaction rate | - | researchgate.net |

Dissection of Enzyme Reaction Mechanisms

The hydrolysis of this compound by metalloaminopeptidases generally proceeds through a mechanism involving nucleophilic attack on the carbonyl carbon of the scissile peptide bond.

Proposed General Acid/Base Catalysis Models

A key feature of the catalytic mechanism is the involvement of a general acid/base catalyst. This role is often played by a nearby amino acid residue, such as glutamate (B1630785) or histidine. marquette.edu This residue facilitates the reaction by donating and accepting protons at different stages. In the case of AAP, a glutamate residue (E151) has been identified as the general acid/base catalyst. acs.orgmarquette.edu The pH dependence of the kinetic parameters (kcat and Km) for the hydrolysis of L-leucine p-nitroanilide supports this role, showing a shift in an ionization constant when this glutamate is substituted. acs.orgmarquette.edu The general base abstracts a proton from the metal-bound water molecule, activating it to become a more potent nucleophile (hydroxide ion). youtube.com Subsequently, the protonated residue acts as a general acid, donating a proton to the nitrogen atom of the leaving group (p-nitroaniline), facilitating its departure. youtube.com

Elucidation of Intermediate Species Formation and Cleavage

The reaction proceeds through the formation of a tetrahedral gem-diolate intermediate. researchgate.net This intermediate is stabilized by coordination to one or both of the metal ions in the active site. The formation of this intermediate is a crucial step in the catalytic cycle. Following its formation, the C-N bond of the substrate is cleaved. Computational studies have shown that for the hydrolysis of L-leucine-p-nitroanilide, the cleavage of this peptide bond is the rate-limiting step, with a significant energy barrier. researchgate.net

Computational Approaches in Mechanistic Studies

Computational methods, particularly density functional theory (DFT), have become invaluable in elucidating the intricate details of the enzymatic hydrolysis of this compound. researchgate.net These studies allow researchers to model the reaction pathway, calculate the energy barriers for different steps, and visualize the structures of intermediates and transition states. researchgate.net

DFT studies on leucine aminopeptidase have explored the reaction mechanisms with different nucleophiles (water vs. hydroxide) and have investigated the effects of substrate and metal ion substitutions on the reaction energetics. researchgate.net These computational models have been able to reproduce experimental findings with good accuracy, such as the experimentally measured activation barrier for the reaction. researchgate.net For instance, a computed barrier of 17.8 kcal/mol for the hydroxyl-mediated mechanism was in excellent agreement with the experimental value of 18.7 kcal/mol. researchgate.net These computational approaches provide a detailed molecular-level understanding of the roles of the metal ions, the nucleophile, and surrounding amino acid residues in the catalytic process.

Density Functional Theory (DFT) Applications to Hydrolysis

Density Functional Theory (DFT) has emerged as a powerful computational method for investigating the mechanisms of chemical reactions at the electronic level. In the context of this compound, DFT studies, often performed on this substrate or closely related analogues like L-leucine-p-nitroanilide, provide profound insights into the intricacies of amide bond hydrolysis. These studies model the enzyme's active site to dissect the reaction pathway, characterize transition states, and calculate the energy barriers associated with catalysis.

Research on the hydrolysis of p-nitroanilide-containing substrates by metalloproteases, such as leucine aminopeptidase, has utilized DFT to explore the roles of active site components. nih.govresearchgate.net Studies have investigated mechanisms involving different nucleophiles, like a water molecule or a hydroxide (B78521) ion, coordinated to the metal centers (e.g., a binuclear zinc center). nih.govresearchgate.net A general acid/base mechanism is often considered, which proceeds in two main steps: the formation of a gem-diolate intermediate and the subsequent cleavage of the peptide bond. nih.govresearchgate.net

DFT calculations have been instrumental in determining the rate-limiting step of the reaction. For the hydrolysis of L-leucine-p-nitroanilide by a model leucine aminopeptidase, the cleavage of the peptide bond was identified as the rate-limiting step, with a calculated activation barrier of 17.8 kcal/mol. nih.govresearchgate.net This theoretical value shows excellent agreement with experimentally determined barriers, validating the computational model. nih.govresearchgate.net

Furthermore, DFT allows for the exploration of different plausible reaction profiles. For instance, in modeling the hydrolysis of acetyl-p-nitroanilide catalyzed by a mimic of cysteine proteinases, mechanisms such as general-acid/general-base (GA/GB), concerted, and stepwise nucleophilic pathways were evaluated. rsc.org These calculations revealed that environmental factors, such as solvation, can significantly alter the energetic profiles and favor one mechanism over another; in aqueous solution, the concerted GA/GB mechanism was predicted to be the most favorable. rsc.org

Table 1: Calculated Activation Barriers for Hydrolysis of Leucine-p-nitroanilide Analogues by Metalloproteases using DFT

| Enzyme/System | Substrate | Rate-Limiting Step | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Leucine Aminopeptidase (Zn1-Zn2) | L-leucine-p-nitroanilide | Peptide bond cleavage | 17.8 | nih.gov |

| Leucine Aminopeptidase (Mg1-Zn2 variant) | L-leucine-p-nitroanilide | Peptide bond cleavage | 18.0 | nih.gov |

| Leucine Aminopeptidase (Mg1-Co2 variant) | L-leucine-p-nitroanilide | Peptide bond cleavage | 24.2 | nih.gov |

Molecular Dynamics Simulations for Substrate-Enzyme Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a substrate like this compound and its target enzyme. These simulations, which model the atomic motions of the system over time, are crucial for understanding the processes of substrate recognition, binding, conformational changes, and product release.

MD simulations have been employed to study the interaction of Ac-Leu-p-nitroanilide with enzymes such as acylaminoacyl peptidase (AAP). researchgate.net These studies can reveal the pathways by which the substrate enters and exits the enzyme's active site. For example, simulations have identified specific tunnels or channels that guide the ligand to the catalytic pocket, with the conformational flexibility of certain protein regions, like an N-terminal α-helix, regulating access to the site. researchgate.net

By analyzing the trajectories from MD simulations, researchers can identify the key amino acid residues that form stabilizing interactions with the substrate. These interactions, which include hydrogen bonds and hydrophobic contacts, are critical for positioning the substrate correctly for catalysis. In studies of serine proteases, MD simulations have shown how mutations distant from the active site can alter the enzyme's conformational dynamics, which in turn affects catalytic efficiency and allosteric behavior. uoa.gr Similarly, simulations can probe how engineered amino acid substitutions in an inhibitor might compromise its internal hydrogen bond network, affecting the stability of the enzyme-inhibitor complex. qut.edu.au

The data derived from MD simulations, such as Root Mean Square Fluctuation (RMSF), can be correlated with experimental data like crystallographic B-factors to identify flexible and rigid regions of the enzyme upon substrate binding. nih.gov This information is vital for a comprehensive understanding of the structure-function relationship and the mechanistic aspects of enzyme activity. researchgate.net Techniques like steered molecular dynamics can also be used to simulate the unbinding of the substrate or its products from the active site, providing insights into product release, which can be the rate-limiting step in some enzymatic reactions. researchgate.net

Table 2: Key Applications of Molecular Dynamics in Studying Enzyme Interactions with this compound and Related Substrates

| Enzyme System | Simulation Focus | Key Findings | Reference |

|---|---|---|---|

| Acylaminoacyl Peptidase (AAP) with Ac-Leu-p-nitroanilide | Substrate entry and unbinding pathways | Identified multiple pathways for ligand access to the active site, regulated by protein domain movements. | researchgate.net |

| Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) | Conformational changes and allostery | Mutations affecting interdomain interactions alter conformational distribution and reduce catalytic efficiency. | uoa.gr |

| Serine Protease (StmPr1) | Inhibitor binding and protein flexibility | Revealed flexible lid regions over the catalytic triad (B1167595) and identified key residues for inhibitor binding. | nih.gov |

| Serine Protease Inhibitor (SFTI) Variants | Inhibitor stability | Showed that substitutions can compromise the intramolecular hydrogen bond network, affecting binding loop stability. | qut.edu.au |

Iv. Advanced Research Applications and Methodological Enhancements

Application in Studies of Enzyme Promiscuity

Enzyme promiscuity, the ability of an enzyme to catalyze secondary reactions that are different from its primary physiological function, is a field of growing interest for its implications in enzyme evolution and biotechnology. nih.govnih.gov N-Acetyl-L-leucine-p-nitroanilide and similar compounds are instrumental in exploring this phenomenon.

Researchers utilize this substrate to probe the broader specificity of enzymes beyond their native substrates. For instance, studies on cold-active enzymes, such as the acylaminoacyl peptidase (AAP) from the psychrophilic bacterium Sporosacrina psychrophila, have demonstrated promiscuous hydrolytic activity. mdpi.com This enzyme, while acting on its native N-acylated amino acid p-nitroanilide substrates, also shows activity against a range of p-nitrophenyl esters of fatty acids. mdpi.com The ability of this compound to be recognized and cleaved by such enzymes helps researchers characterize the structural flexibility and expanded substrate-binding capabilities that confer this promiscuity. mdpi.com Such studies are crucial for understanding how enzymes might evolve new functions and for identifying biocatalysts with novel synthetic applications. nih.gov

Utility with Immobilized Enzyme Systems

Immobilizing enzymes on solid supports is a key strategy for their application in industrial processes, offering advantages like reusability and enhanced stability. This compound is frequently used as a model substrate to assess the effectiveness of these immobilization techniques.

A primary use of this compound is to determine the kinetic parameters of enzymes after they have been attached to a solid phase. A classic study involving Leucine (B10760876) Aminopeptidase (B13392206) covalently bound to an arylamine derivative of porous glass demonstrated this application. researchgate.net Researchers compared the catalytic activity of the immobilized enzyme to its free, soluble counterpart using a substrate analogous to this compound (leucine p-nitroanilide). researchgate.net

The results showed that the maximum catalytic rate (kcat) remained virtually unchanged, indicating that the intrinsic catalytic machinery of the enzyme was not compromised by the immobilization process. researchgate.net However, the Michaelis constant (Km), which reflects the substrate concentration needed for half-maximal velocity, increased upon immobilization. researchgate.net This suggests a lower apparent affinity of the enzyme for the substrate in its solid-phase state. researchgate.net

Table 1: Kinetic Parameters of Free vs. Immobilized Leucine Aminopeptidase

| Enzyme Form | kcat (s⁻¹) | Reference |

|---|---|---|

| Free Leucine Aminopeptidase | 46 ± 2 | researchgate.net |

| Immobilized Leucine Aminopeptidase | 46 ± 5 | researchgate.net |

The data from studies with immobilized enzymes using substrates like this compound provide insights into both enzyme stability and mass transfer limitations. The observation that the fundamental catalytic activity (kcat) is preserved suggests that the enzyme's conformation and active site environment are not significantly altered by attachment to the solid support. researchgate.net

Development of Novel Assay Formats and Sensor Systems

The reliable colorimetric signal generated from this compound makes it an adaptable tool for developing new and improved enzyme assays, including those for large-scale screening and integration into multi-component sensor systems.

High-Throughput Screening (HTS) is essential for modern drug discovery and enzyme engineering, allowing for the rapid testing of thousands of compounds or enzyme variants. acs.org Assays based on this compound and its analogs are well-suited for this purpose. nih.gov For example, they are used to screen for inhibitors of L-Leucine aminopeptidases (LAPs), which are targets in cancer therapy. nih.gov

The suitability of an assay for HTS is often evaluated using statistical parameters like the Z' factor. A Z' value above 0.5 indicates a large separation between the signal and background, signifying a robust and reliable assay. Studies have shown that assays using L-leucine-p-nitroanilide can achieve Z' values well above this threshold, confirming their utility in HTS campaigns. nih.gov

Table 2: HTS Assay Parameters for Leucine Aminopeptidase Substrates

| Substrate | Signal-to-Noise (S/N) Ratio | Z' Factor | Reference |

|---|---|---|---|

| L-leucine-p-nitroanilide (I) | > 50 | > 0.7 | nih.gov |

| Leucine-aminocoumarin (II) | > 50 | > 0.7 | nih.gov |

While the p-nitroanilide system is robust and cost-effective, research often demands higher sensitivity, leading to its integration or comparison with alternative reporter systems, particularly those based on fluorescence. rsc.org For instance, the activity of the Pseudomonas aeruginosa aminopeptidase (PaAP) has been determined using both the standard chromogenic substrate Leu-p-nitroanilide (Leu-pNA) and the more sensitive fluorogenic substrate leucine-7-amido-4-methylcoumarin (Leu-AMC). mdpi.com

Fluorogenic substrates like Leu-AMC or those releasing reporters like resorufin (B1680543) can offer significantly increased sensitivity, sometimes being 20 to 100 times more sensitive than their colorimetric p-nitroanilide counterparts. nih.govmdpi.com This allows for the detection of lower enzyme concentrations or activities, which is critical when sample material is limited. nih.gov The choice between a p-nitroanilide-based assay and a fluorescent one often depends on the specific requirements of the experiment, balancing factors like cost, required sensitivity, and available instrumentation. nih.govmdpi.com

V. Synthesis and Structural Considerations for Research Probes

Synthetic Methodologies for N-Acetyl-L-leucine-p-nitroanilide Analogs

The synthesis of peptide p-nitroanilides, including analogs of this compound, presents a unique chemical challenge primarily due to the low nucleophilicity of the aromatic amino group in p-nitroaniline. beilstein-journals.org This deactivation is caused by the strong electron-withdrawing nature of the nitro group at the para position, making the direct acylation by an N-protected amino acid difficult. beilstein-journals.org

To overcome this obstacle, several synthetic strategies have been developed:

Coupling Reagents: While standard peptide coupling methods like those using dicyclohexylcarbodiimide (B1669883) (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) or mixed anhydrides can be employed, they often result in low to moderate yields, typically in the range of 30-58%. ru.nl More potent condensing agents have been explored to improve efficiency. For instance, phosphorus oxychloride has been used to synthesize N-protected aminoacyl-pNAs with yields between 70% and 90%. beilstein-journals.org Other phosphorus-based reagents like phosphorus trichloride (B1173362) and phosphorus pentoxide have also been utilized, although concerns about potential racemization exist with some methods. beilstein-journals.org

Multi-step Procedures: A common pathway involves the initial synthesis of an aminoacyl-pNA, which serves as a building block (synthon). beilstein-journals.org This is achieved by attaching the first amino acid (the P1 residue, which is adjacent to the cleavage site) to p-nitroaniline. Subsequent steps can involve either the stepwise elongation of the peptide chain or the condensation with a pre-formed peptide fragment. beilstein-journals.org Researchers have developed efficient, high-yield methods for producing these crucial aminoacyl-pNA synthons, which are applicable for creating chromogenic substrates containing short peptides. beilstein-journals.org

The synthesis of analogs often involves modifying the peptide portion to investigate enzyme specificity. For example, series of substrates with variations at different positions (e.g., P4) have been synthesized to study how changes in hydrophobicity or charge affect the interaction with the target enzyme. researchgate.net

Design Principles for p-Nitroanilide-Based Chromogenic Substrates

Chromogenic substrates are synthetic molecules designed to mimic the natural substrates of an enzyme, but upon cleavage, they release a colored product that can be easily quantified. karger.comthaiscience.info The design of p-nitroanilide-based substrates, such as this compound, is guided by several key principles to ensure high sensitivity and specificity for the target enzyme. karger.com

Chromophore Selection: The p-nitroanilide (pNA) group is the cornerstone of these substrates. The intact amide bond in the substrate molecule is colorless or a pale yellow. peptide.co.jp However, when an enzyme cleaves this bond, it liberates free p-nitroaniline, a distinct yellow chromophore. peptide.co.jp The rate of the enzymatic reaction can be continuously monitored by measuring the increase in absorbance of this yellow product, typically at a wavelength of 405 nm. peptide.co.jptandfonline.com

Mimicking Natural Substrates: A primary strategy in substrate design is to imitate the amino acid sequence of the enzyme's natural substrate at the cleavage site. karger.com For instance, substrates for thrombin and factor Xa were successfully developed by modeling the relevant sequences in their natural targets, fibrinogen and prothrombin, respectively. karger.com The amino acid residue at the P1 position (the residue immediately preceding the scissile bond) is particularly crucial for enzyme recognition. For the enzyme plasmin, which preferentially cleaves after lysine (B10760008) residues in its natural substrate fibrin, a C-terminal lysine in the synthetic substrate improves both reaction rate and selectivity. tandfonline.com

Structure-Activity Correlation: An alternative approach involves screening large libraries of peptide substrates to establish structure-activity relationships. karger.com By systematically varying the amino acids at different positions in a peptide chain linked to pNA, researchers can identify sequences that provide the highest sensitivity (kcat) and affinity (low Km) for a specific enzyme. tandfonline.com This empirical method has been instrumental in discovering optimal substrates for various proteases. karger.comtandfonline.com

Optimizing Physicochemical Properties: Beyond the peptide sequence, other factors are considered to create a practical and reliable research tool. Desirable characteristics include good solubility in aqueous buffers and stability. karger.comnih.gov Molecular manipulations, such as the introduction of bulky protective groups or modified amino acids, can be used to improve these properties and facilitate favorable interactions between the enzyme and the synthetic substrate. nih.gov

Significance of Stereochemical Purity in Biochemical Assays

The three-dimensional structure of molecules is a fundamental determinant of biological activity, and this is especially true in the context of enzyme-substrate interactions. solubilityofthings.comnih.gov The significance of stereochemical purity in chromogenic substrates like this compound cannot be overstated.

Enzymes are inherently chiral macromolecules, and their active sites are precisely shaped to bind substrates with a specific spatial arrangement. solubilityofthings.comcureffi.org This high degree of stereospecificity means that an enzyme can readily distinguish between enantiomers (non-superimposable mirror images) of a substrate. cureffi.orgamericanpharmaceuticalreview.com Often, an enzyme will catalyze a reaction with only one of the enantiomers, while the other (the distomer) may be inactive or bind with much lower affinity. americanpharmaceuticalreview.com

The consequences of using a stereochemically impure substrate in a biochemical assay are significant:

Inaccurate Kinetic Parameters: The presence of an inactive or inhibitory enantiomer can lead to erroneous measurements of key enzyme kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity). nih.gov For example, if a substrate preparation is a racemic mixture (containing equal amounts of both enantiomers) but the enzyme only acts on one, the effective substrate concentration is only half of what is assumed, leading to an incorrect determination of the enzyme's affinity and catalytic rate. karger.com

Complex Kinetic Profiles: Different stereoisomers of a substrate can interact with an enzyme in fundamentally different ways. Studies have shown that while one isomer of a substrate might follow standard Michaelis-Menten kinetics, its stereoisomer could exhibit more complex behaviors such as substrate inhibition or allosteric effects. nih.gov Such variations complicate data analysis and can obscure the true mechanism of the enzyme.

Therefore, ensuring the enantiomeric purity of substrates is a critical aspect of quality control in their synthesis and application. canada.ca Using a single, well-defined stereoisomer, such as the "L" form in this compound, is essential for obtaining reproducible, accurate, and mechanistically informative results in biochemical assays. nih.govresearchgate.net

Vi. Diverse Enzymatic Systems Investigated with N Acetyl L Leucine P Nitroanilide

Characterization of Mammalian Aminopeptidases

While L-leucine-p-nitroanilide is a common substrate for many leucine (B10760876) aminopeptidases, the N-acetylated form, N-Acetyl-L-leucine-p-nitroanilide, is typically used to differentiate or characterize specific aminopeptidase (B13392206) activities. For instance, in studies of mammalian aminopeptidases, this substrate can help to distinguish between enzymes that can or cannot accommodate a blocked N-terminus. Some mammalian aminopeptidases are known to be inhibited by N-acetylation of the substrate.

Research has also explored the therapeutic potential of N-acetyl-L-leucine. Studies on GM2 gangliosidoses, a group of rare neurodegenerative disorders, have investigated N-acetyl-L-leucine's efficacy and safety. nih.gov It is suggested that N-acetyl-L-leucine may function as a prodrug, delivering L-leucine to the central nervous system. nih.gov The transport of N-acetyl-L-leucine is thought to be mediated by organic anion transporters (OAT1 and OAT3), unlike L-leucine which is transported by the L-amino acid transporter (LAT). biorxiv.org

Studies on Plant-Derived Hydrolases

The investigation of peptidases in plants has also benefited from the use of N-acetylated substrates. While many plant aminopeptidases efficiently hydrolyze L-leucine-p-nitroanilide, the use of this compound can provide insights into their substrate specificity, particularly concerning N-terminal modifications. scispace.com For instance, research on rice embryos characterized a hydrolase using benzoyl-L-arginine p-nitroanilide (BAPA), a substrate analogous in principle to this compound, to identify an enzyme active at alkaline pH. tandfonline.com

Examination of Enzymes in Specific Biological Contexts and Pathways

This compound and similar substrates are instrumental in dissecting the roles of peptidases in specific biological pathways. For instance, in the context of the N-end rule pathway, which governs protein degradation, various enzymes that recognize and process N-terminal residues are crucial. acs.org While not directly a substrate for all enzymes in this pathway, this compound can be used to probe for specific aminopeptidase activities that may be involved.

In the study of hyperthermophilic archaea like Sulfolobus solfataricus, an acylpeptide hydrolase (APEH) was characterized that removes acetylated amino acids from the N-terminus of peptides. researchgate.net The enzyme's preference for acetylated residues highlights the importance of such modifications in protein turnover in these organisms.

The table below summarizes the application of this compound and related substrates in various enzymatic studies.

| Enzyme/Organism | Substrate(s) Used | Key Findings |

| Lactobacillus delbrueckii subsp. bulgaricus & Streptococcus salivarius subsp. thermophilus | N-acetyl-L-alanine-p-nitroanilide | Detection of peptidase and esterase activities in cell-free extracts. cambridge.org |

| Escherichia coli & Salmonella typhimurium | N-acetyl-L-tyrosine ethyl ester | Some proteases do not hydrolyze N-acetylated substrates, indicating specificity. annualreviews.org |

| Talaromyces emersonii | Various p-nitroanilide peptides | Identification of five distinct intracellular proteolytic activities. researchgate.net |

| Phytophthora infestans, Fusarium culmorum, Rhizoctonia solani | N-acetyl-L-alanyl-L-alanyl-L-alanyl p-nitroanilide | Characterization of exoproteinase profiles, revealing predominantly serine proteinases. nih.gov |

| M42 Aminopeptidases (erroneously annotated as cellulases) | N-acetylated-L-Leu-pNA | Confirmed lack of aminoacylase (B1246476) activity. plos.orgsemanticscholar.org |

| Rice Embryo Hydrolase | Benzoyl-L-arginine p-nitroanilide (BAPA) | Characterization of an alkaline-active hydrolase. tandfonline.com |

| Sulfolobus solfataricus Acylpeptide Hydrolase | Acetylamino acid p-nitroanilides | Enzyme preferentially removes N-terminal acetylated amino acids. researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for using N-Acetyl-L-leucine-p-nitroanilide as a substrate in enzyme activity assays?

- Methodology : This compound is commonly used in spectrophotometric assays (e.g., peptidase activity) by monitoring p-nitroaniline release at 405–410 nm. For example, in cold-adapted peptidase studies, reactions are performed at 37°C in phosphate buffer (pH 7.5) with substrate concentrations ranging from 0.1–2.0 mM . Kinetic parameters (e.g., Km, Vmax) are derived from Lineweaver-Burk plots, though ion cofactors (e.g., Mg<sup>2+</sup>) may alter substrate specificity or binding affinity .

Q. How can researchers ensure the purity and stability of this compound during experimental workflows?

- Methodology : Analytical techniques include:

- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .

- TLC : Monitor degradation using silica gel plates and solvent systems like chloroform:methanol (9:1 v/v) .

- Storage : Store at –20°C in desiccated conditions to prevent hydrolysis. Stability tests under varying pH (4.0–9.0) and temperature (4–37°C) are recommended .

Q. What are the critical parameters for optimizing enzymatic assays using this substrate?

- Methodology : Key factors include:

- Buffer selection : Phosphate or Tris buffers (pH 7.0–8.0) to maintain enzyme activity .

- Temperature control : Thermostatted cuvettes to minimize thermal drift in kinetic measurements .

- Substrate solubility : Pre-dissolve in DMSO (≤5% v/v) to avoid precipitation in aqueous buffers .

Advanced Research Questions

Q. How can contradictory kinetic data (e.g., conflicting Km values) for this compound-dependent enzymes be resolved?

- Methodology : Contradictions may arise from:

- Cofactor interference : Mg<sup>2+</sup> or EDTA alters substrate-enzyme binding (e.g., Mg<sup>2+</sup> increases Km for arginine derivatives but not leucine analogs) .

- Enzyme source : Species-specific isoforms (e.g., Sporosarcina peptidase vs. human cathepsin G) exhibit divergent kinetic profiles .

- Solution : Validate assay conditions using standardized reference enzymes (e.g., NIST-certified reagents) and report Δ*G° values for reaction thermodynamics .

Q. What experimental strategies can differentiate between nonspecific hydrolysis and enzyme-catalyzed cleavage of this compound?

- Methodology :

- Negative controls : Include assays without enzyme or with heat-inactivated enzyme to quantify background hydrolysis .

- Inhibitor studies : Use class-specific inhibitors (e.g., PMSF for serine peptidases) to confirm enzymatic activity .

- Mass spectrometry : Confirm cleavage products (e.g., p-nitroaniline vs. acetyl-leucine) via LC-MS/MS .

Q. How do secondary structural changes in enzymes (e.g., β-sheet dynamics) impact substrate turnover rates?

- Methodology :

- FTIR spectroscopy : Analyze enzyme conformational shifts (e.g., β-sheet content at 1636 cm<sup>-1</sup>) during substrate binding .

- Mutagenesis : Modify active-site residues (e.g., Arg→Ala substitutions) to assess steric/electrostatic effects on kcat .

Methodological Frameworks for Research Design

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation for studies involving this substrate?

- Application :

- Novelty : Investigate understudied enzymes (e.g., extremophilic peptidases) with unique substrate preferences .

- Relevance : Align with NIH guidelines for preclinical rigor (e.g., replication statistics, blinding protocols) .

- Ethics : Adhere to institutional safety protocols for nitroaniline derivatives (e.g., PPE requirements, waste disposal) .

Q. What statistical approaches are critical for analyzing dose-response relationships in substrate inhibition studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.